molecular formula C15H21N3S B259172 5-methyl-1H-benzimidazol-2-yl 2-(1-piperidinyl)ethyl sulfide

5-methyl-1H-benzimidazol-2-yl 2-(1-piperidinyl)ethyl sulfide

Cat. No.: B259172
M. Wt: 275.4 g/mol
InChI Key: PWCJXGITRJUHMG-UHFFFAOYSA-N
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Description

5-methyl-1H-benzimidazol-2-yl 2-(1-piperidinyl)ethyl sulfide is a complex organic compound that features a benzimidazole core substituted with a piperidine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1H-benzimidazol-2-yl 2-(1-piperidinyl)ethyl sulfide typically involves multi-step organic reactions. One common method includes the initial formation of the benzimidazole core, followed by the introduction of the piperidine moiety through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1H-benzimidazol-2-yl 2-(1-piperidinyl)ethyl sulfide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which can reduce the benzimidazole ring.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperidine moiety, where halogenated reagents can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

5-methyl-1H-benzimidazol-2-yl 2-(1-piperidinyl)ethyl sulfide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-methyl-1H-benzimidazol-2-yl 2-(1-piperidinyl)ethyl sulfide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(2-piperidin-1-ylethylsulfanyl)-1H-benzimidazole: Lacks the methyl group at the 6-position.

    6-methyl-1H-benzimidazole: Lacks the piperidine moiety.

    2-(2-piperidin-1-ylethylsulfanyl)-1H-indole: Features an indole core instead of a benzimidazole core.

Uniqueness

5-methyl-1H-benzimidazol-2-yl 2-(1-piperidinyl)ethyl sulfide is unique due to the presence of both the methyl group and the piperidine moiety, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications.

Properties

Molecular Formula

C15H21N3S

Molecular Weight

275.4 g/mol

IUPAC Name

6-methyl-2-(2-piperidin-1-ylethylsulfanyl)-1H-benzimidazole

InChI

InChI=1S/C15H21N3S/c1-12-5-6-13-14(11-12)17-15(16-13)19-10-9-18-7-3-2-4-8-18/h5-6,11H,2-4,7-10H2,1H3,(H,16,17)

InChI Key

PWCJXGITRJUHMG-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(N2)SCCN3CCCCC3

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCCN3CCCCC3

Origin of Product

United States

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